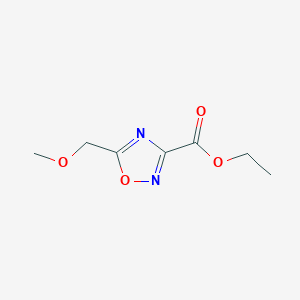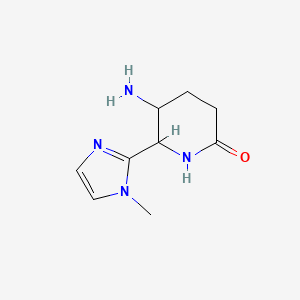
Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes an oxadiazole ring substituted with an ethyl ester and a methoxymethyl group. The oxadiazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with methoxymethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced heterocyclic derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Applications De Recherche Scientifique
Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its stable oxadiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
- Ethyl 5-(methoxymethyl)furan-2-carboxylate
- 5-(Methoxymethyl)norbornene
- 5-(Hydroxymethyl)furfural
Comparison: Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate stands out due to its unique oxadiazole ring, which imparts greater stability and versatility compared to similar compounds
Propriétés
Formule moléculaire |
C7H10N2O4 |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)13-9-6/h3-4H2,1-2H3 |
Clé InChI |
XTYRIOSUODDBLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=N1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)
![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)

![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)





![4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12314079.png)

![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)

![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)
